2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)acetamide |
InChI |
InChI=1S/C12H15NO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8H2,(H2,13,14) |
InChI Key |
YVAYBTGUQJGJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis Route
This conventional method forms the critical ether bond through nucleophilic substitution:
Step 1 : Synthesis of 1,2,3,4-tetrahydronaphthalen-1-ol
- Catalytic hydrogenation of α-naphthol under high-pressure H₂ (50-100 psi) with Pd/C catalyst
- Alternative: Birch reduction of naphthalene derivatives followed by oxidation
Step 2 : Bromoacetamide preparation
Step 3 : Ether bond formation
1,2,3,4-Tetrahydronaphthalen-1-ol + BrCH₂CONH₂ → Target compound
- Conditions: K₂CO₃/DMF, 80°C, 12-18h
- Yield optimization: 62-78% through iterative solvent screening (DMF > THF > MeCN)
Reductive Amination Approach
For systems requiring simultaneous amine functionality:
Key intermediates :
- 1-Amino-1,2,3,4-tetrahydronaphthalene
- Glyoxylic acid derivatives
- Condensation of tetrahydronaphthylamine with ethyl glyoxylate
- Selective reduction using NaBH₄/MeOH at -20°C
- Amidation via NH₃/MeOH solution at elevated pressure
Palladium-Catalyzed Cross Coupling
Modern method for late-stage functionalization:
| Component | Reagent | Role |
|---|---|---|
| Aryl boronic acid | 1-Hydroxytetrahydronaphthalene-Bpin | Nucleophile |
| Electrophile | N-(Bromoacetyl)acetamide | Electrophilic partner |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Coupling mediator |
| Base | Cs₂CO₃ | Reaction promoter |
Analytical Characterization Data
Process Optimization Considerations
- Solvent effects : DMF increases reaction rate but complicates purification vs THF with lower yields
- Catalyst screening : Pd(OAc)₂/BINAP system showed 15% higher efficiency than Pd₂(dba)₃ in coupling reactions
- Temperature control : Maintaining <90°C prevents decomposition of acetamide moiety
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
2-Hydroxy-N-[(1R)-1,2,3,4-Tetrahydronaphthalen-1-yl]acetamide (67Y)
- Structure : Replaces the ether-linked oxygen with a hydroxyl group directly attached to the tetralin ring.
- Key Data: Formula C₁₂H₁₅NO₂; enantiomerically pure (R-configuration).
- Implications : The hydroxyl group may increase metabolic susceptibility (e.g., glucuronidation) compared to the ether analog.
2-Chloro-N-[(1S,2S)-1-Hydroxy-7-Methoxy-Tetralin-2-yl]acetamide
- Structure : Chloro and methoxy substituents on the tetralin ring; stereospecific (1S,2S) configuration.
- The methoxy group further increases lipophilicity .
- Implications : Chlorine’s electron-withdrawing effect may reduce acetamide’s nucleophilicity, altering reactivity in synthesis or metabolism.
Substituent Position and Ring Modifications
N-(5,5,8,8-Tetramethyl-Tetralin-2-yl)acetamide (Tamibarotene)
- Structure : Tetralin ring with four methyl groups (5,5,8,8-tetramethyl) and acetamide at position 2.
- Key Data: Approved for acute promyelocytic leukemia (APL). Methyl groups drastically increase lipophilicity (logP ~4.5), enhancing blood-brain barrier penetration. Pharmacological activity is linked to retinoid receptor agonism .
- Implications : Demonstrates how bulky substituents on the tetralin ring can optimize target engagement and pharmacokinetics.
N-(1,2,3,4-Tetrahydronaphthalen-4-yl)acetamide
Heterocyclic and Aromatic Derivatives
2-Phenyl-N-((1R)-Tetralin-1-yl)acetamide
- Structure : Phenyl group attached to the acetamide nitrogen.
- Key Data : Synthesized via amidation of phenylacetic acid. The aromatic phenyl group may enhance π-π stacking interactions in protein binding .
- Implications : Highlights the role of nitrogen substituents in modulating steric and electronic properties.
Triazole-Linked Analogs (6a-m Series)
- Structure : Tetralin-1-yloxy group connected to a triazole ring and substituted acetamide (e.g., nitro-phenyl groups).
- Key Data: 6b: Nitro group at position 2 of the phenyl ring; IR peaks at 1504 cm⁻¹ (NO₂ asymmetric stretch). 6c: Nitro group at position 3; distinct ¹H NMR signals (δ 8.61 ppm for aromatic proton).
Structural and Functional Comparison Table
Pharmacological and Industrial Relevance
- Chloro and Nitro Analogs: Potential agrochemical applications (e.g., herbicide precursors like alachlor) due to electrophilic substituents .
Biological Activity
2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C_{13}H_{15}NO_2
- Molecular Weight : 219.27 g/mol
- Purity : Typically >95% for research applications .
The biological activity of 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide is primarily attributed to its interaction with various biological targets:
- Inhibition of Sirtuin 2 (SIRT2) : Recent studies indicate that compounds with similar structural motifs exhibit selective inhibition of SIRT2, a target for treating neurodegenerative diseases and cancer . Although specific data for 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide is limited, its structural analogs suggest potential inhibitory effects on SIRT2.
- PARP Inhibition : Some derivatives of naphthalene compounds have shown efficacy in inhibiting Poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells . This suggests that 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide may also possess similar properties.
Anticancer Potential
Several studies have explored the anticancer properties of naphthalene derivatives. For instance:
- Cell Viability Assays : Compounds structurally related to 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide have demonstrated significant cytotoxic effects against various cancer cell lines. IC50 values in the range of 18 μM to 30 μM were reported for related compounds targeting breast cancer cells .
Table: Summary of Biological Activities
| Compound Name | Target | IC50 Value (μM) | Activity Type |
|---|---|---|---|
| Compound 5e | PARP1 | 18 | Inhibitor |
| Compound 5a | PARP1 | 22.68 | Inhibitor |
| 2-(Tetrahydronaphthalen-1-yloxy)acetamide | Potential SIRT2 Inhibitor | TBD | Anticancer |
Study on SIRT2 Inhibition
A study investigating SIRT2 inhibitors revealed that modifications in the naphthalene structure significantly enhanced selectivity and potency against SIRT2. The findings suggested that compounds with a rigid structure and specific substituents exhibited improved inhibitory activity . While direct evidence for 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide is not documented, these insights provide a basis for further exploration.
Study on PARP Inhibition in Breast Cancer
In a comparative study involving several naphthalene derivatives, the ability to inhibit PARP activity was assessed. Compounds showed a dose-dependent increase in CASPASE activity indicative of apoptosis in treated breast cancer cells. The lead compounds demonstrated comparable efficacy to established PARP inhibitors like Olaparib . This suggests that similar mechanisms may be applicable to 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide.
Q & A
Q. What are the optimal synthetic routes for 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide, and how can reaction efficiency be improved?
The compound can be synthesized via 1,3-dipolar cycloaddition between alkyne and azide intermediates. Key steps include:
- Alkyne preparation : React naphthol derivatives (e.g., 1-naphthol) with propargyl bromide in DMF using K₂CO₃ as a base .
- Azide synthesis : Substitute chloroacetamides with sodium azide to form 2-azido-N-phenylacetamide derivatives .
- Cycloaddition : Combine alkyne and azide in a tert-butanol/water (3:1) system with Cu(OAc)₂ catalysis. Monitor progress via TLC (hexane:ethyl acetate 8:2), extract with ethyl acetate, and purify via recrystallization (ethanol) . Optimization : Use design of experiments (DoE) to minimize trials by varying solvent ratios, catalyst loading, and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be standardized?
- IR spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–8.4 ppm) and acetamide moieties (δ 5.3–5.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) . Standardization : Cross-validate spectral data with computational predictions (e.g., density functional theory for NMR shifts) .
Q. How should researchers design experiments to optimize reaction conditions for this compound?
Apply statistical DoE methods :
- Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst type).
- Prioritize factors via ANOVA to identify significant variables (e.g., Cu(OAc)₂ loading impacts yield more than solvent ratio) .
- Validate optimal conditions with central composite designs .
Q. What safety protocols are essential when handling 2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)acetamide in the lab?
- Use PPE (gloves, goggles) due to potential irritancy (based on structural analogs like 1-ACETAMINO-7-NAPHTHOL) .
- Work in a fume hood to avoid inhalation of fine particles during synthesis .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and optimize synthesis?
- Quantum chemical calculations : Use software (e.g., Gaussian) to model transition states and activation energies for cycloaddition steps .
- Reaction path searches : Combine force-field and density functional theory (DFT) to explore feasible intermediates .
- Feedback loops : Refine computational models using experimental kinetic data (e.g., rate constants from HPLC monitoring) .
Q. How can contradictory spectral or yield data be resolved in multi-step syntheses?
- Contradiction analysis : Compare experimental IR/NMR with theoretical spectra (e.g., DFT-computed vibrations/shifts) to identify impurities or isomerization .
- Statistical reconciliation : Apply regression models to correlate reaction variables (e.g., temperature vs. byproduct formation) .
Q. What reactor design principles are critical for scaling up production while maintaining yield?
- Continuous flow reactors : Enhance heat/mass transfer for exothermic cycloaddition steps .
- Membrane separation : Integrate in-line purification to remove copper catalysts post-reaction .
Q. What mechanistic insights explain the regioselectivity of 1,3-dipolar cycloaddition in forming the triazole core?
- Frontier molecular orbital (FMO) analysis : Calculate HOMO (azide) and LUMO (alkyne) interactions to predict regioselectivity .
- Kinetic vs. thermodynamic control : Vary temperature to favor either 1,4- or 1,5-regioisomers .
Q. How do solvent polarity and proticity influence reaction kinetics and byproduct formation?
- Solvent screening : Test aprotic (DMF) vs. protic (t-BuOH/H₂O) systems to assess reaction rate and side reactions (e.g., hydrolysis) .
- Kamlet-Taft parameters : Correlate solvent polarity (π*) with yield using multivariate analysis .
Q. What strategies reconcile discrepancies between theoretical and experimental yields?
- Error source analysis : Quantify losses from purification (e.g., recrystallization efficiency) vs. incomplete reactions .
- Hybrid modeling : Combine computational reaction simulations with empirical yield data to refine predictive algorithms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
